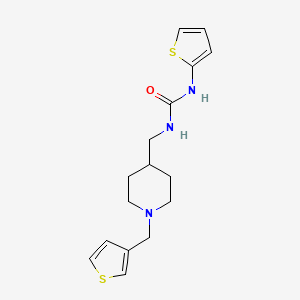

1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound featuring a urea core with thiophene and piperidine substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophen-3-ylmethylamine with 4-piperidone under reductive amination conditions.

Urea Formation: The piperidine intermediate is then reacted with thiophen-2-yl isocyanate to form the desired urea compound. This step usually requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: The thiophene rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including those containing piperidine moieties. The compound has shown promise in inducing apoptosis in cancer cells, particularly in models such as FaDu hypopharyngeal tumor cells. The mechanism involves interaction with specific protein binding sites, which may enhance its efficacy compared to traditional chemotherapeutics like bleomycin .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea | FaDu | TBD | Apoptosis induction |

| Bleomycin | FaDu | 5 | DNA damage |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. By inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, it may enhance cholinergic transmission and provide neuroprotection against cognitive decline associated with neurodegenerative diseases .

Table 2: Inhibition Potency Against Cholinesterases

| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Donepezil | 0.5 | 10 |

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis pathways and structure activity relationships is crucial for optimizing the therapeutic efficacy of this compound. Various synthetic routes have been explored, often focusing on enhancing metabolic stability and activity through structural modifications.

Case Study: Synthesis Optimization

A recent study involved optimizing the synthesis of related thiophene derivatives using different solvents and catalysts, achieving significant yields under specific conditions . The findings suggest that small changes in the molecular structure can lead to substantial differences in biological activity.

Table 3: Synthesis Conditions for Thiophene Derivatives

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| PPA/SiO2 | 60 | Best yield with benzaldehyde |

| SSA without solvent | TBD | Low yield; requires optimization |

Potential Biocidal Applications

The biocidal properties of thiophene derivatives have also been explored, particularly in agricultural settings where they demonstrate antifungal activity against various strains . The incorporation of piperidine rings enhances their interaction with fungal enzymes, making them effective agents against plant pathogens.

Table 4: Antifungal Activity Against Various Strains

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans ATCC 76615 | TBD |

| Control Compound | C. albicans ATCC 76615 | TBD |

Mecanismo De Acción

The mechanism of action of 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The thiophene rings may interact with aromatic residues in proteins, while the urea group can form hydrogen bonds with active site residues. This compound may modulate the activity of enzymes or receptors, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(Thiophen-2-yl)-3-(piperidin-4-ylmethyl)urea: Lacks the thiophen-3-ylmethyl group, which may affect its binding affinity and specificity.

1-(Thiophen-2-yl)-3-((1-(phenylmethyl)piperidin-4-yl)methyl)urea: Contains a phenylmethyl group instead of a thiophen-3-ylmethyl group, potentially altering its electronic properties and reactivity.

Uniqueness

1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is unique due to the presence of both thiophene and piperidine moieties, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Actividad Biológica

1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities. This article synthesizes current research findings, including its synthesis, biological activities, structure-activity relationships (SAR), and case studies.

Chemical Structure and Synthesis

The compound features a urea moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of thiophene derivatives with piperidine-based amines. This structural framework allows for various modifications that can enhance biological potency.

Biological Activities

The compound has been evaluated for several biological activities, including:

1. Antimicrobial Activity

Research indicates that urea derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against a range of bacteria and fungi, with some derivatives demonstrating IC50 values in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

Compounds similar to this compound have been tested against various cancer cell lines. Notably, derivatives have shown selective cytotoxicity with GI50 values indicating significant antiproliferative effects on cancer cells . For example, one study reported an IC50 of 25.1 µM against non-small cell lung cancer cells .

3. Anti-Urease Activity

This compound has also been examined for its urease inhibitory properties. Urea derivatives typically show considerable inhibition of urease, an enzyme linked to several diseases, including kidney stones and gastric ulcers. Some studies report IC50 values as low as 0.61 µM for structurally similar compounds, highlighting the potential of this class in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of urea derivatives often correlates with their structural features. Modifications in the thiophene rings or the piperidine substituents can significantly impact potency:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 7h | Thiophen derivative | 0.61 ± 0.06 | Strong anti-urease |

| 7m | Thiophen derivative | 0.86 ± 0.08 | Moderate anti-urease |

| 27d | Methyl urea derivative | >100 | Reduced activity against cancer |

Notably, the introduction of electron-withdrawing groups tends to enhance anti-cancer and antimicrobial activities, while bulky substituents may reduce potency .

Case Studies

Several studies have explored the therapeutic potential of urea derivatives:

- Anti-Trypanosomal Activity : A series of urea analogues were tested against Trypanosoma brucei, showing promising results with several compounds achieving IC50 values below 100 nM .

- Anticancer Efficacy : In vitro studies demonstrated that specific urea derivatives exhibited selective cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7), with notable differences in efficacy based on structural modifications .

- Antimicrobial Testing : Compounds were evaluated for their ability to inhibit growth in pathogenic strains, yielding effective results against both Gram-positive and Gram-negative bacteria .

Propiedades

IUPAC Name |

1-thiophen-2-yl-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS2/c20-16(18-15-2-1-8-22-15)17-10-13-3-6-19(7-4-13)11-14-5-9-21-12-14/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZXDTNFLIIVGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.